molecular formula C19H20N2O5S B2735959 N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-92-5

N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2735959
CAS No.: 898462-92-5
M. Wt: 388.44
InChI Key: JOSURLBFOFCKII-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Sulfonamide-based Hybrids

Sulfonamides are a significant class of drugs known for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The exploration of sulfonamide hybrids, which combine sulfonamides with various organic compounds such as coumarin, indole, quinoline, isoquinoline, and others, has led to the development of molecules with enhanced biological activities. These hybrids have been investigated for their potential in treating various conditions, showcasing the versatility and significance of sulfonamide-based compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Applications

The antimicrobial properties of sulfonamide hybrids, particularly those combining the quinoline moiety with sulfonamide, have been a focus of research. For instance, the synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant activity against Gram-positive bacteria, highlighting the compound's potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Synthesis and Chemical Transformations

The compound and its related derivatives have been utilized in various synthetic pathways to create novel molecular scaffolds. These include the synthesis of quinoxaline derivatives through green and novel methods, demonstrating the compound's utility in organic synthesis and the development of new chemical entities with potential biological activities (Xie et al., 2017). Another example is the first total synthesis of marine alkaloid isobatzelline B from 6,7-dimethoxy-4-methylquinoline, showcasing the compound's role in the synthesis of complex natural products (Álvarez, Bros, & Joule, 1998).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-16-5-4-14(11-17(16)26-2)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSURLBFOFCKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.